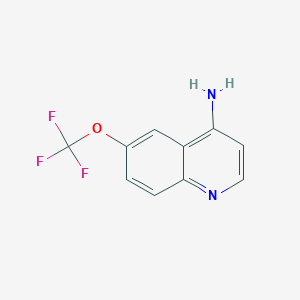

6-(Trifluoromethoxy)quinolin-4-amine

Description

Propriétés

IUPAC Name |

6-(trifluoromethoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFPUZKVCMQYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591981 | |

| Record name | 6-(Trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874880-25-8 | |

| Record name | 6-(Trifluoromethoxy)-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874880-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874880-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and efficient synthetic pathway for 6-(trifluoromethoxy)quinolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination and subsequent amination. This guide includes detailed experimental protocols, quantitative data organized in tables for clarity, and visual diagrams of the synthetic pathway and relevant mechanisms to aid in comprehension.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed in three key stages:

-

Step 1: Gould-Jacobs Reaction to construct the 4-hydroxyquinoline ring system from 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.

-

Step 2: Chlorination of the resulting 4-hydroxy-6-(trifluoromethoxy)quinoline to the more reactive 4-chloro intermediate using phosphorus oxychloride.

-

Step 3: Amination of 4-chloro-6-(trifluoromethoxy)quinoline to yield the final product, this compound, through a Buchwald-Hartwig amination reaction.

This pathway is illustrated in the diagram below.

An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for the closely related analog, 4-Amino-6-(trifluoromethyl)quinoline, to provide valuable comparative insights. Furthermore, detailed, representative experimental protocols for determining key physicochemical parameters are presented, alongside a discussion of the potential biological significance of aminoquinoline derivatives, illustrated with a representative signaling pathway. This document aims to serve as a foundational resource for researchers engaged in the development of novel therapeutics and other applications involving this class of compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available and predicted data for this compound and its trifluoromethyl analog.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters. It is important to note that much of the data for the target compound, this compound, is based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂O | PubChem[1] |

| Molecular Weight | 228.17 g/mol | PubChem[1] |

| XlogP (Predicted) | 2.8 | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Table 2: Physicochemical Properties of the Analog, 4-Amino-6-(trifluoromethyl)quinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | ChemicalBook |

| Molecular Weight | 212.17 g/mol | ChemicalBook |

| Melting Point | 202-204°C | ChemicalBook |

| Boiling Point (Predicted) | 329.7±37.0 °C | ChemicalBook |

| Density (Predicted) | 1.390±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.90±0.50 | ChemicalBook |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask method, which is considered the gold standard.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid material from the supernatant.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/L or µg/mL.

References

6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure

An In-depth Technical Guide to 6-(Trifluoromethoxy)quinolin-4-amine and Related Analogs for Researchers and Drug Development Professionals.

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The quinolin-4-amine scaffold, in particular, is of significant interest due to its prevalence in antimalarial and anticancer drugs. The introduction of a trifluoromethoxy group at the 6-position is anticipated to modulate the physicochemical and pharmacological properties of the parent amine, potentially enhancing its efficacy, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its chemical identity and structure. Due to the limited publicly available data on this specific analog, this guide also explores the synthesis, biological activities, and experimental protocols of closely related substituted quinolin-4-amines to provide a valuable resource for researchers in the field.

Chemical Identity and Structure

While specific experimental data for this compound is sparse in peer-reviewed literature, its chemical identity can be defined based on its constituent parts.

CAS Number and Molecular Structure

A definitive CAS number for this compound is not readily found in major chemical databases. However, based on its nomenclature, the molecular structure can be confidently determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H7F3N2O | PubChem |

| Molecular Weight | 228.17 g/mol | PubChem |

| SMILES | C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N | PubChem[1] |

| InChI | InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | PubChem[1] |

| Predicted XlogP | 2.8 | PubChem[1] |

The structure consists of a quinoline ring system with an amine group at the 4-position and a trifluoromethoxy group at the 6-position. The trifluoromethoxy group is a well-known bioisostere of the methoxy group, often introduced to increase lipophilicity and block metabolic oxidation.

Structural Analogs

The broader family of quinoline derivatives has been extensively studied. Understanding the properties of structurally similar compounds can provide insights into the potential characteristics of this compound.

Table 2: Comparison of Related Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | C10H5F4NO | 6-fluoro, 4-hydroxy, 2-trifluoromethyl substituents.[2] |

| 6-(Trifluoromethoxy)-3-quinolinamine | 1051372-65-6 | C10H7F3N2O | Isomeric amine at the 3-position.[3] |

| 4-Amino-6-(trifluoromethyl)quinoline | 247113-89-9 | C10H7F3N2 | 6-trifluoromethyl instead of 6-trifluoromethoxy.[4] |

| 6-(Trifluoromethoxy)-4-quinolinol | 175203-87-9 | C10H6F3NO2 | 4-hydroxyl instead of 4-amino.[5] |

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established methods for the preparation of 4-aminoquinolines, which typically involve the nucleophilic substitution of a 4-chloroquinoline precursor.

General Synthesis Workflow

A plausible synthetic route would start from a commercially available or synthesized 6-(trifluoromethoxy)-4-chloroquinoline. This intermediate would then be subjected to amination to introduce the 4-amino group.

Caption: General synthetic workflow for 4-aminoquinolines.

Example Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives

The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, which could be adapted for the synthesis of the title compound.

Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [6]

-

Reaction Setup: A mixture of 7-chloro-4-chloroquinoline (1.0 g, 5.05 mmol) and N,N-dimethylethylenediamine (5.0 mL, 45.45 mmol) is prepared in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is heated to reflux at 120°C for 4 hours.

-

Work-up: After cooling to room temperature, the excess amine is removed under reduced pressure. The resulting residue is dissolved in chloroform (50 mL) and washed with a 10% aqueous sodium hydroxide solution (3 x 20 mL) followed by water (3 x 20 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a chloroform-methanol gradient to yield the pure product.

Biological Activity and Potential Applications

Quinoline derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7][8] The specific biological profile of this compound has not been extensively reported, but inferences can be drawn from related compounds.

Anticancer and Antimalarial Potential

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs like chloroquine.[8] Modifications to this scaffold have also led to the development of potent anticancer agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance drug-like properties.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the substitution pattern. For instance, in a series of styrylquinolines, the presence of a trifluoromethyl group on a connected phenyl ring was shown to improve metabolic stability. In some cases, chloro and fluoro substitutions at the 6-position have been shown to enhance antiplasmodial activity.[9]

Caption: Structure-activity relationship concept for quinolin-4-amines.

Conclusion

This compound represents a potentially valuable, yet underexplored, molecule in the vast chemical space of quinoline derivatives. While direct experimental data remains limited, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related compounds. The unique properties conferred by the trifluoromethoxy group make this compound an attractive target for future research in the development of novel therapeutic agents. Further investigation is warranted to fully elucidate its pharmacological profile and potential applications in medicine.

References

- 1. PubChemLite - this compound (C10H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 2. ossila.com [ossila.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-AMINO-6-(TRIFLUOROMETHYL)QUINOLINE CAS#: 247113-89-9 [amp.chemicalbook.com]

- 5. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Approaches for 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological significance of 6-(Trifluoromethoxy)quinolin-4-amine. Given the interest in quinoline derivatives for drug discovery, this document aims to serve as a valuable resource for researchers in medicinal chemistry and related fields.

Commercial Availability

Direct, off-the-shelf commercial availability of this compound is limited. However, several chemical suppliers offer structurally similar compounds, which may serve as starting materials or reference compounds. For the target compound, a custom synthesis request to these or other specialized suppliers is likely necessary.

Below is a summary of commercially available, closely related quinoline derivatives.

| Compound Name | CAS Number | Supplier(s) | Notes |

| 6-(Trifluoromethoxy)quinolin-5-amine | 1133115-85-1 | ChemicalBook, P212121 Store | Isomer of the target compound.[1][2] |

| 4-Amino-6-(trifluoromethyl)quinoline | Not specified | Chem-Impex | Features a trifluoromethyl group instead of trifluoromethoxy.[3][4] |

| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | Ossila | A fluorinated building block for quinoline synthesis.[5] |

| 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | Not specified | Chem-Impex | A chlorinated building block for quinoline synthesis.[6] |

| 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline | 223439-02-9 | EvitaChem | Lacks the 4-amino group. |

Synthetic Protocols

The synthesis of this compound would likely follow established methods for the preparation of 4-aminoquinoline derivatives. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline with an amine.

General Synthetic Procedure for 4-Aminoquinoline Derivatives

A general and widely used method for the synthesis of 4-aminoquinoline derivatives involves the reaction of a 4-chloro-quinoline with an appropriate amine.[7] This approach can be adapted for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: A mixture of the starting 4-chloro-6-(trifluoromethoxy)quinoline (1.0 equivalent) and the desired amine (e.g., ammonia or a protected amine, 2.0-5.0 equivalents) is prepared in a suitable solvent such as ethanol, dioxane, or neat.[7][8]

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 130°C.[7][8] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The organic layer is washed sequentially with an aqueous solution of a weak base (e.g., 5% NaHCO3), water, and brine. The organic layer is then dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminoquinoline derivative.[7][8]

Synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity: Quinolines, including fluoroquinolones, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] This inhibition leads to bacterial cell death. It is plausible that novel quinoline derivatives could exhibit similar mechanisms.

Antimalarial Activity: The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a notable example.[7] These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death. The 8-aminoquinoline class, including primaquine, also shows significant antiplasmodial activity.[10][11]

Anticancer Activity: Several 4-aminoquinoline derivatives have demonstrated cytotoxic effects on various cancer cell lines.[7] The mechanisms can be diverse, including the inhibition of kinases, interference with G protein-coupled receptors, and effects on cellular transporters. The structural features of the quinoline core and its substituents play a crucial role in their biological activity.[12]

Potential Signaling Pathway Interactions:

Based on the activities of related compounds, this compound could potentially interact with several signaling pathways. For instance, its potential as an anticancer agent might involve the modulation of pathways related to cell proliferation, apoptosis, and angiogenesis.

Potential biological targets and pathways for quinoline derivatives.

References

- 1. store.p212121.com [store.p212121.com]

- 2. 6-(Trifluoromethoxy)quinolin-5-amine | 1133115-85-1 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ossila.com [ossila.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline (EVT-6471616) | 223439-02-9 [evitachem.com]

A Technical Whitepaper on the Predicted Mechanism of Action of 6-(Trifluoromethoxy)quinolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy to enhance metabolic stability, lipophilicity, and target affinity.[3] This whitepaper presents a predictive analysis of the mechanism of action for 6-(trifluoromethoxy)quinolin-4-amine, a molecule combining these key features. Due to the absence of direct experimental data for this specific compound, this analysis is based on a comprehensive review of structurally analogous quinoline and quinazoline derivatives. We predict three primary potential mechanisms of action: 1) inhibition of critical cell signaling kinases such as PI3K/mTOR or EGFR, 2) modulation of ion channels, specifically voltage-gated sodium channels, and 3) induction of apoptosis through DNA interaction or disruption of mitochondrial function. This document outlines the rationale for each predicted mechanism, summarizes relevant quantitative data from related compounds, and proposes a workflow for experimental validation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development, forming the core of numerous therapeutic agents with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial applications.[1][4][5] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1]

The 4-aminoquinoline substructure is particularly noteworthy, famously represented by the antimalarial drug chloroquine and its derivatives, which have also been investigated for their anticancer properties.[6][7] Furthermore, the incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position is a strategic choice. This group can significantly enhance a molecule's potency and pharmacokinetic profile by increasing its metabolic stability and ability to cross cell membranes.[3]

Given this background, this compound emerges as a compound of significant interest. This paper aims to construct a predictive model of its biological activity to guide future research and development efforts.

Predicted Mechanism of Action 1: Kinase Inhibition

A prominent mechanism for quinoline and related heterocyclic compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Rationale

Several lines of evidence point towards kinase inhibition as a probable mechanism for this compound:

-

PI3K/mTOR Pathway: Derivatives of trifluoromethyl quinoline have been identified as potential Phosphoinositide 3-kinase (PI3K) inhibitors.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, a structurally related compound, a 4-(trifluoromethyl)pyridin-2-amine derivative, has been developed as a potent pan-class I PI3K/mTOR inhibitor.[8]

-

EGFR Pathway: Certain 4-aminoquinoline derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another key oncogenic kinase.[4]

-

ERK/MAPK Pathway: A related 4-aminoquinazoline compound was found to inhibit the phosphorylation of ERK1/2, a downstream effector in the MAPK/ERK pathway, which is critical for cell proliferation.[9]

Predicted Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR pathway, a likely target for this compound. Inhibition at the level of PI3K or mTOR would block downstream signaling, leading to reduced cell proliferation and survival.

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Related Kinase Inhibitors

The following table summarizes the activity of structurally related quinoline and quinazoline compounds against various kinases and cancer cell lines.

| Compound Class | Specific Compound/Derivative | Target(s) | Activity (IC₅₀) | Cell Line | Reference |

| Trifluoromethyl Quinoline | Benzenesulfonamide derivative (9a) | PI3K (predicted) | > Doxorubicin | Various cancer lines | [1] |

| Thieno[2,3-b]quinoline | Derivative 80 | EGFR | 1.73 µM | - | [4] |

| Thieno[2,3-b]quinoline | Derivative 80 | Proliferation | 5.069 µM | MCF-7 | [4] |

| 4-Aminoquinazoline | Compound 1018 | Proliferation | 13.0 ± 1.4 µM | PC-3 | [9] |

| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Proliferation | < 1.625 µM | MDA-MB-468 | [6] |

| Triazine | PQR309 | PI3Kα / mTOR | 31 nM / 21 nM | - | [8] |

Predicted Mechanism of Action 2: Sodium Channel Blockade

Ion channel modulation is another potential mechanism, particularly relevant for applications in neurology, such as epilepsy and neuropathic pain.

Rationale

The prediction of sodium channel blockade is supported by a study demonstrating that quinoline-derived α-trifluoromethyl alcohols possess both antiepileptic and analgesic properties by blocking voltage-gated sodium channels.[10] These compounds were shown to reduce the inflammatory sodium signals associated with nerve and tissue damage.[10] The core quinoline structure combined with a trifluoromethyl group in the target molecule makes this a plausible mechanism.

Proposed Workflow for Activity

Caption: Predicted blockade of voltage-gated sodium channels.

Proposed Experimental Verification Workflow

To validate these predictions, a systematic experimental cascade is proposed. This workflow begins with broad-spectrum activity screening and progresses to more specific mechanism-of-action studies.

Caption: Proposed experimental workflow for mechanism validation.

Detailed Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of quinoline and quinazoline derivatives.[9]

-

Cell Plating: Seed tumor cells (e.g., PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Phospho-Kinase Levels

This protocol is designed to probe the phosphorylation state of key signaling proteins.[9]

-

Cell Treatment: Plate cells (e.g., PC-3) and grow to 70-80% confluency. Serum-starve the cells overnight.

-

Stimulation & Inhibition: Pre-treat cells with various concentrations of this compound for 2 hours. Then, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 30 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct experimental evidence for this compound is currently unavailable, a predictive analysis based on its structural features and the activities of related compounds provides a strong foundation for future investigation. The most probable mechanisms of action are the inhibition of key oncogenic signaling pathways, such as PI3K/mTOR, and the blockade of voltage-gated sodium channels. Its 4-aminoquinoline core, combined with the pharmacologically favorable trifluoromethoxy group, positions this molecule as a promising candidate for development as an anticancer or neuro-modulatory agent. The experimental workflow proposed herein offers a clear path to elucidate its precise biological function and therapeutic potential.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 6-(Trifluoromethoxy)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethoxy)quinolin-4-amine is a synthetic compound belonging to the 4-aminoquinoline class, a scaffold of significant interest in medicinal chemistry due to its broad range of biological activities. While direct experimental data on this specific molecule is not extensively available in public literature, a comprehensive analysis of structurally related compounds and the known effects of its key functional groups—the 4-aminoquinoline core and the 6-trifluoromethoxy substituent—provides a strong basis for predicting its potential biological targets. This technical guide synthesizes available structure-activity relationship (SAR) data for analogous compounds to postulate the most probable protein targets of this compound, which are primarily within the protein kinase family. The evidence strongly suggests potential inhibitory activity against key kinases involved in cellular signaling pathways critical to inflammation and oncology, such as Receptor-Interacting Protein Kinase 2 (RIPK2), Epidermal Growth Factor Receptor (EGFR), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This document provides a detailed overview of these potential targets, supporting data from analogous compounds, relevant experimental protocols for target validation, and visual representations of the implicated signaling pathways.

Introduction: The 4-Aminoquinoline Scaffold in Drug Discovery

The 4-aminoquinoline scaffold is a privileged structure in drug development, most famously represented by the antimalarial drug chloroquine. Beyond its application in infectious diseases, this chemical moiety has been extensively explored for its potential in treating a variety of other conditions, including cancer and inflammatory disorders. The versatility of the 4-aminoquinoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The trifluoromethoxy (-OCF3) group is a valuable substituent in modern medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are desirable pharmacokinetic properties. The presence of the 6-trifluoromethoxy group on the quinoline ring of the title compound is therefore expected to confer favorable drug-like characteristics.

Given the lack of direct studies on this compound, this guide will extrapolate from the known biological activities of structurally similar 4-aminoquinoline derivatives to identify its most likely molecular targets.

Potential Biological Targets

Based on the extensive literature on 4-aminoquinoline derivatives, the most probable biological targets for this compound are protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a key serine/threonine kinase that functions as a critical mediator of inflammatory signaling pathways initiated by the nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2). Upon activation, RIPK2 triggers downstream signaling cascades, leading to the activation of NF-κB and MAPKs, which in turn drive the production of pro-inflammatory cytokines.[1][2]

Recent studies have identified 4-aminoquinoline derivatives as potent and selective inhibitors of RIPK2.[1][3] Structure-activity relationship (SAR) studies of these inhibitors have highlighted the importance of the 4-aminoquinoline core for binding to the kinase hinge region. Furthermore, substitutions at the C6 position of the quinoline ring have been shown to influence potency and selectivity.[2] For instance, a study on 4-aminoquinoline-based RIPK2 inhibitors identified a compound with a para-pyridinyl group at the C6 position as a highly potent inhibitor (IC50 = 5.1 ± 1.6 nM).[1] This suggests that the 6-position is amenable to substitution with groups that can engage in additional interactions within the ATP-binding pocket. The electron-withdrawing nature of the trifluoromethoxy group at this position in this compound could modulate the electronic properties of the quinoline ring system and influence its binding affinity for RIPK2.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival. Mutations and overexpression of EGFR are frequently observed in various cancers, making it a well-established target for cancer therapy. The 4-anilinoquinazoline scaffold, which is structurally very similar to the 4-aminoquinoline core, is the basis for several approved EGFR inhibitors, such as gefitinib and erlotinib.

SAR studies on quinazoline-based EGFR inhibitors have shown that substitutions at the 6- and 7-positions of the quinazoline ring are critical for activity.[4] These substitutions often involve small hydrophobic groups or moieties capable of forming hydrogen bonds, which can enhance binding to the ATP pocket of the EGFR kinase domain. Although the target compound is a quinoline, the analogous position of the 6-trifluoromethoxy group suggests it could occupy a similar space and contribute to the binding affinity. Molecular docking studies of 4-anilinoquinazolines have demonstrated key interactions with amino acid residues in the EGFR active site, and it is plausible that this compound could adopt a similar binding mode.[5]

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Several quinoline and quinazoline derivatives have been reported as inhibitors of PI3K.[6]

Molecular modeling studies of PI3K inhibitors have revealed that the heterocyclic core often forms hydrogen bonds with the hinge region of the kinase domain, while substituents on the ring system can occupy adjacent hydrophobic pockets.[7] The 4-aminoquinoline scaffold of this compound can be expected to interact with the hinge of PI3K, and the 6-trifluoromethoxy group could potentially enhance binding by occupying a hydrophobic pocket, thereby inhibiting the kinase activity of PI3K and downstream signaling through Akt and mTOR.

Quantitative Data from Analogous Compounds

Due to the absence of published experimental data for this compound, the following table summarizes the inhibitory activities of structurally related 4-aminoquinoline and 4-aminoquinazoline derivatives against the postulated kinase targets. This data provides a strong rationale for investigating the inhibitory potential of the title compound against these kinases.

| Compound Class | Specific Compound Example | Target Kinase | IC50 (nM) | Reference |

| 4-Aminoquinoline | Compound 14 (with 6-pyridinyl) | RIPK2 | 5.1 ± 1.6 | [1] |

| 4-Anilinoquinazoline | Gefitinib | EGFR | 2-37 | (Generic Data) |

| 4-Anilinoquinazoline | Erlotinib | EGFR | 2 | (Generic Data) |

| Dimorpholinoquinazoline | Compound 7c | PI3Kα | >50,000 | [6] |

Note: The data for Gefitinib and Erlotinib are widely established and serve as a benchmark for EGFR inhibition by the 4-anilinoquinazoline scaffold. Compound 7c from the dimorpholinoquinazoline class shows that while the core scaffold is important, substitutions play a crucial role in determining potency and selectivity for PI3K isoforms.

Experimental Protocols for Target Validation

To validate the predicted biological targets of this compound, a series of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of purified kinases (e.g., RIPK2, EGFR, PI3K).

Materials:

-

Purified recombinant kinase (RIPK2, EGFR, or PI3K)

-

Kinase-specific substrate (e.g., a peptide or lipid)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, add the purified kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for EGFR Phosphorylation (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit EGFR activation in a cellular context by measuring the phosphorylation status of the receptor.

Materials:

-

A suitable cancer cell line with high EGFR expression (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed A431 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

-

Analyze the band intensities to determine the effect of the compound on EGFR phosphorylation.[8]

Conclusion

While direct experimental evidence for the biological targets of this compound is currently limited, a thorough analysis of its structural features and the extensive literature on analogous 4-aminoquinoline derivatives provides a strong foundation for predicting its activity as a kinase inhibitor. The most promising potential targets are RIPK2, EGFR, and key components of the PI3K/Akt/mTOR pathway. The presence of the 6-trifluoromethoxy group is anticipated to enhance its drug-like properties. The experimental protocols outlined in this guide provide a clear path for the validation of these predicted targets and the further characterization of this compound's therapeutic potential. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its mechanism of action and potential applications in oncology and inflammatory diseases.

References

- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

In Silico Modeling of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide for Drug Discovery

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on 6-(Trifluoromethoxy)quinolin-4-amine, a specific derivative, and provides a comprehensive overview of in silico modeling approaches that can be employed to investigate its potential as a therapeutic agent. For the purpose of this guide, we will explore its hypothetical interactions with epidermal growth factor receptor (EGFR) and c-MET, two receptor tyrosine kinases implicated in various cancers, as well as its potential as an antimalarial agent targeting Plasmodium falciparum lactate dehydrogenase (PfLDH).

This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for computational studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) analysis.

Physicochemical Properties of this compound

A foundational step in the in silico evaluation of any compound is the characterization of its physicochemical properties. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Reference |

| Molecular Formula | C10H7F3N2O | [1] |

| Molecular Weight | 228.17 g/mol | |

| Monoisotopic Mass | 228.05104 Da | [1] |

| XlogP | 2.8 | [1] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

In Silico Modeling Methodologies

In silico modeling is a critical component of modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. The following sections detail the experimental protocols for key computational techniques applicable to this compound.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for understanding binding modes and estimating binding affinities.

-

Protein Preparation :

-

Obtain the crystal structure of the target protein (e.g., EGFR, c-MET, or PfLDH) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation :

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., OPLS3e).

-

Generate possible ionization states at physiological pH (7.4 ± 1.0).

-

-

Docking Simulation :

-

Utilize a docking program such as Glide (Schrödinger) or AutoDock Vina.

-

Position the prepared ligand within the defined binding site of the receptor.

-

Run the docking simulation using standard or extra precision (XP) mode.[2]

-

Analyze the resulting docking poses and scores (e.g., GlideScore, binding energy in kcal/mol). The most negative scores typically indicate more favorable binding.[3]

-

-

Analysis of Results :

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Compare the binding mode and affinity of the test compound to known inhibitors.

-

A hypothetical summary of docking scores for this compound against potential targets is presented below.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR | 2J6M | -8.9 | Met793, Leu718, Cys797 |

| c-MET | 3F82 | -9.2 | Tyr1230, Met1211, Asp1222 |

| PfLDH | 1T2D | -7.8 | Arg171, Thr246, Ile250 |

Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[4] A general workflow for developing a QSAR model is as follows:

-

Data Set Preparation :

-

Compile a dataset of quinoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for validation.[5]

-

-

Descriptor Calculation :

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometric, and quantum-chemical descriptors) using software like DRAGON or PaDEL-Descriptor.

-

-

Model Development :

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with biological activity.

-

-

Model Validation :

-

Validate the model using internal (e.g., cross-validation) and external validation (using the test set).

-

Evaluate statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred). A robust model will have high values for these parameters.

-

The following table presents hypothetical parameters for a QSAR model developed for a series of quinoline derivatives targeting EGFR.

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set |

| Q² | 0.75 | Cross-validated coefficient of determination |

| R²_pred | 0.85 | Coefficient of determination for the external test set |

| Number of Compounds | 50 | 40 in training set, 10 in test set |

Experimental Protocol: Density Functional Theory (DFT) Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[6] It can provide insights into molecular properties such as orbital energies, charge distribution, and reactivity.[7]

-

Structure Optimization :

-

Optimize the geometry of this compound using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)).

-

-

Property Calculation :

-

Calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[6]

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.

-

Hypothetical DFT calculation results for the target compound are shown below.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Relates to the ability to donate an electron |

| LUMO Energy | -1.2 | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Visualizing In Silico Workflows and Biological Pathways

Visual representations are essential for understanding complex processes in drug discovery. The following diagrams, generated using Graphviz, illustrate a typical in silico modeling workflow and a potential signaling pathway that could be modulated by this compound.

The diagram above outlines the key stages of a computational drug discovery project, from initial data preparation to lead optimization.

This diagram illustrates the potential mechanism of action of this compound as an inhibitor of the EGFR signaling cascade, which is a key pathway in cell growth and proliferation.[8] Aberrant EGFR signaling is a hallmark of many cancers.

Potential Biological Targets and Synthesis

Biological Targets

Based on the activities of similar quinoline derivatives, several potential biological targets can be considered for this compound:

-

EGFR and c-MET Kinases : Many 4-aminoquinoline derivatives have been investigated as inhibitors of these receptor tyrosine kinases, which are often overexpressed or mutated in various cancers.[9][10] Inhibition of these pathways can block tumor cell proliferation, survival, and metastasis.[9][10][11]

-

Plasmodium falciparum Lactate Dehydrogenase (PfLDH) : This enzyme is crucial for the parasite's energy metabolism, making it an attractive target for antimalarial drugs.[12][13] Chloroquine, a well-known 4-aminoquinoline antimalarial, has been shown to interact with PfLDH.[13]

Synthesis Protocol

The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[14] A general protocol is as follows:

-

A mixture of the appropriate 4-chloro-6-(trifluoromethoxy)quinoline and an amine source (e.g., ammonia or an amino-containing synthon) is prepared.

-

The reaction can be carried out in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[14][15]

-

The reaction mixture is heated, often under microwave irradiation to reduce reaction times.[14]

-

A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.[15]

-

Following the completion of the reaction, the product is isolated and purified using standard techniques like extraction and column chromatography.

Conclusion

The in silico modeling of this compound offers a powerful, hypothesis-driven approach to elucidating its therapeutic potential. Through techniques such as molecular docking, QSAR, and DFT, researchers can predict its binding affinity to key biological targets, understand its structure-activity relationships, and probe its electronic properties. The methodologies and hypothetical data presented in this guide provide a framework for the computational evaluation of this and similar quinoline derivatives. By integrating these in silico approaches early in the drug discovery pipeline, the process of identifying and optimizing novel drug candidates can be significantly accelerated, paving the way for the development of new and effective therapies for diseases like cancer and malaria.

References

- 1. PubChemLite - this compound (C10H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]

- 4. mdpi.com [mdpi.com]

- 5. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. c-MET [stage.abbviescience.com]

- 12. Plasmodium and host lactate dehydrogenase molecular function and biological pathways: implication for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies | PLOS One [journals.plos.org]

- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

Preliminary Cytotoxicity Screening of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for 6-(Trifluoromethoxy)quinolin-4-amine is not publicly available. This guide provides a framework for its potential cytotoxic evaluation based on data from structurally related quinoline derivatives and established experimental protocols.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary cytotoxic assessment of this compound. Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer properties. The introduction of a trifluoromethoxy group at the 6-position of the quinolin-4-amine scaffold is a rational design strategy to potentially enhance metabolic stability and cytotoxic potency.

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

To provide a context for the potential bioactivity of this compound, the following table summarizes in vitro cytotoxicity data for various substituted quinoline derivatives. These compounds share structural similarities and their data can serve as a benchmark for future studies.

| Compound/Derivative | Cell Line(s) | Assay Type | Measured Endpoint | Cytotoxicity (IC50/GI50 in µM) | Reference |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 | Not Specified | IC50 | 10 ± 2.5 | [1] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Not Specified | GI50 | 8.73 | [2] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not Specified | GI50 | >10.85 | [2] |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various | Not Specified | Not Specified | Reported as twice to thrice as potent as doxorubicin | [3] |

| 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline (Tg11) | SGC7901 | MTT | IC50 | 0.434 | [4] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | MTT | IC50 | 3.3 µg/mL | [5] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | MTT | IC50 | 3.1 µg/mL | [5] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | MTT | IC50 | 9.96 µg/mL | [5] |

Experimental Protocols

A standardized protocol for preliminary cytotoxicity screening is crucial for obtaining reliable and reproducible data. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5][6]

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the test compound are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is aspirated and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and an untreated control are included.

-

The plates are incubated for a specified period, typically 48 to 72 hours.[5]

3. MTT Reagent Incubation:

-

Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

4. Formazan Solubilization and Absorbance Reading:

-

The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control.

-

The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothesized Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control proliferation and survival.[8] A common target is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

A Comprehensive Technical Guide to the Solubility Profile of 6-(Trifluoromethoxy)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of 6-(Trifluoromethoxy)quinolin-4-amine, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its tautomeric form, 6-(trifluoromethoxy)quinolin-4-ol, and general principles of solubility for quinoline derivatives and aromatic amines. The document includes a summary of known solubility data, standardized experimental protocols for solubility determination, and a discussion of the compound's potential biological relevance, visualized through a signaling pathway diagram. This guide aims to be a valuable resource for researchers working with this and structurally related compounds, aiding in formulation development, analytical method design, and the exploration of its therapeutic potential.

Introduction

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold known for its significant biological activities, including antimalarial and potential anticancer properties.[1][2] The trifluoromethoxy substituent at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its solubility and overall druggability. Understanding the solubility profile of this compound is therefore a critical first step in its development as a potential therapeutic agent.

Solubility Data

Table 1: Experimental Solubility of 6-(Trifluoromethoxy)quinolin-4-ol

| Solvent System | Temperature | Solubility | Reference |

| Aqueous Buffer (pH 7.4) | Not Specified | >34.4 µg/mL | [3] |

Note: this compound exists in tautomeric equilibrium with 6-(Trifluoromethoxy)quinolin-4-ol. The position of this equilibrium can be influenced by the solvent and pH. The provided solubility data is for the quinolinol form.

Qualitative Solubility Insights:

Based on the general properties of aromatic amines and quinoline derivatives, the following qualitative solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit moderate to good solubility due to the potential for hydrogen bonding with the amine group.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Expected to have good solubility, as these solvents can effectively solvate the polar amine and the aromatic quinoline ring system.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the amino and trifluoromethoxy groups.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following outlines a general method for determining the thermodynamic solubility of a compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, Acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility assay.

Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of compound should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Biological Context and Potential Signaling Pathway

4-Aminoquinoline derivatives are well-established as antimalarial agents.[6][7] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite, Plasmodium falciparum.[1][8] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. Given that this compound shares the core 4-aminoquinoline scaffold, it is plausible that it exerts its potential antimalarial activity through a similar mechanism.

The following diagram illustrates the proposed mechanism of action for 4-aminoquinolines.

Conclusion

While specific, comprehensive solubility data for this compound remains limited, this guide provides a foundational understanding based on available information for its tautomer and the broader class of quinoline derivatives. The outlined experimental protocols offer a robust framework for researchers to generate precise solubility data in various pharmaceutically relevant solvents. Furthermore, the proposed mechanism of action, based on the well-established antimalarial activity of 4-aminoquinolines, provides a logical starting point for investigating the biological activities of this compound. Further experimental work is crucial to fully characterize the solubility profile and elucidate the specific biological targets of this compound, which will be instrumental in its potential development as a therapeutic agent.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. esr.ie [esr.ie]

- 8. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

Stability and Degradation of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 6-(trifluoromethoxy)quinolin-4-amine, a quinoline derivative of interest in pharmaceutical research. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information on the stability of its core components—the 4-aminoquinoline scaffold and the trifluoromethoxy substituent—to predict its stability profile. This document outlines potential degradation routes under various stress conditions and provides detailed, generalized experimental protocols for conducting forced degradation studies. The information herein is intended to guide researchers in designing robust stability-indicating methods and developing stable formulations.

Introduction

This compound belongs to the 4-aminoquinoline class of compounds, which are known for their diverse biological activities. The incorporation of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding the intrinsic stability of this molecule is crucial for its development as a potential therapeutic agent. Forced degradation studies are essential to identify likely degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods as mandated by regulatory bodies.[3][4][5]

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₇F₃N₂O | |

| Molecular Weight | 228.17 g/mol | [6] |

| Appearance | White/Yellow/Orange powder to crystalline | [7] |

| Melting Point | 151–155 °C | [7] |

| LogP | 2.7156 | [6] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Predicted Stability Profile

The stability of this compound is predicted based on the known characteristics of the 4-aminoquinoline ring system and the trifluoromethoxy group.

The 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is generally a stable chemical entity. However, it can be susceptible to degradation under certain conditions:

-

Oxidative Degradation: The quinoline ring and the amino group can be susceptible to oxidation.

-

Photodegradation: Aromatic systems like quinoline can degrade upon exposure to UV light.

-

Metabolic Degradation: In biological systems, 4-aminoquinoline derivatives can undergo metabolism, often involving modifications to side chains.[8][9]

The Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability, which it often imparts to the parent molecule.[1][2]

-

Thermal Stability: The presence of the trifluoromethyl group generally enhances thermal stability.[10][11]

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation.[1]

-

Hydrolytic Stability: The trifluoromethoxy group is generally stable to hydrolysis. However, its stability can be reduced when positioned ortho to a hydroxyl group, which is not the case for this molecule.[12][13]

Based on this, this compound is expected to be a relatively stable molecule, with potential degradation occurring primarily through oxidation or photolysis of the 4-aminoquinoline core. The trifluoromethoxy group is anticipated to be stable under most stress conditions.

Potential Degradation Pathways

A hypothetical degradation pathway for this compound under forced degradation conditions is proposed below.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques employed.[3][4][14]

General Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmtech.com [pharmtech.com]

6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)quinolin-4-amine, a quinoline derivative with potential therapeutic applications. Although direct literature on this specific compound is limited, this guide consolidates information from closely related analogs and relevant patents to provide a thorough understanding of its synthesis, potential biological activities, and mechanisms of action.

Synthesis and Chemical Properties